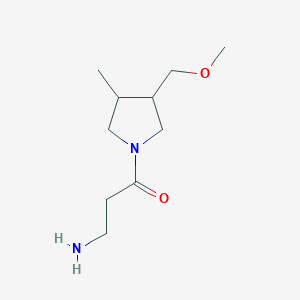
3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, commonly referred to as 3-MMP-1, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of pyrrolidinone, which is an organic compound featuring a five-membered heterocyclic ring containing nitrogen. 3-MMP-1 is a versatile compound that has been utilized in numerous scientific fields, such as drug discovery, biochemistry, and medical research.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The compound 3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, due to its structural features, might be involved in the synthesis of various pharmacologically active compounds. For instance, similar structures have been synthesized and evaluated for their antibacterial activities. A study by Egawa et al. (1984) reported on the synthesis and antibacterial activity of compounds with amino- and/or hydroxy-substituted cyclic amino groups, demonstrating their potential in developing new antibacterial agents (Egawa et al., 1984).
Enantioselective Synthesis
The compound's framework might be utilized in enantioselective synthesis methods, contributing to the production of bioactive molecules. Jha et al. (2010) described a proline-catalyzed method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, which are valuable in medicinal chemistry (Jha et al., 2010).
Reduction of Mutagenicity and Drug-Drug Interaction
Structural modifications of compounds containing similar functional groups have been explored to reduce mutagenic potential and drug-drug interactions. Palmer et al. (2012) discussed how structural changes in a 3-methoxy-2-aminopyridine compound reduced its mutagenicity and time-dependent drug-drug interaction risks, indicating the potential for similar strategies in compounds with related structures (Palmer et al., 2012).
Synthesis and Neuroleptic Activity
Compounds bearing resemblance to the chemical structure have been synthesized and tested for their neuroleptic activity. Iwanami et al. (1981) investigated benzamides derived from cyclic alkane-1,2-diamines for their potential as neuroleptics, showing the broad applicability of similar structures in central nervous system-targeted therapies (Iwanami et al., 1981).
Propriétés
IUPAC Name |
3-amino-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-5-12(10(13)3-4-11)6-9(8)7-14-2/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNOQOMVIJBAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479902.png)
![3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479903.png)
![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479904.png)
![3-(Pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479905.png)
![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479906.png)
![1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479909.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479910.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479912.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479913.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479914.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479917.png)
![1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479923.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479924.png)
![1-(prop-2-yn-1-yl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479925.png)
